Machiline

Description

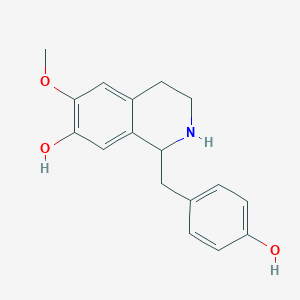

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVKXRQZSRUVPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871678 | |

| Record name | 1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15548-30-8 | |

| Record name | NSC134560 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A Technical Guide to the Biodegradability of Michelin's Novel Sustainable Molecules

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current public knowledge regarding the biodegradability of new molecules developed by Michelin as part of its commitment to 100% sustainable tires by 2050. While specific quantitative data on the biodegradation of these novel materials is not yet extensively published due to the ongoing nature of the research, this document synthesizes available information on the key initiatives, the nature of the molecules, and the likely experimental frameworks for their assessment. The primary focus of Michelin's current biodegradability research is centered around the recently established BioDLab , a joint research laboratory with the French National Centre for Scientific Research (CNRS) and the University of Clermont Auvergne, dedicated to understanding the degradation and biodegradation of tire rubber and wear particles.[1][2][3][4][5][6][7][8] This guide will delve into the known details of Michelin's sustainable material strategies, including enzymatically recycled PET, bio-based butadiene, 5-Hydroxymethylfurfural (5-HMF), and ResiCare resins, and present hypothetical experimental protocols for their biodegradability assessment based on established scientific standards.

Introduction: Michelin's Vision for Sustainable Materials

Michelin has publicly committed to manufacturing its tires with 100% sustainable materials by 2050, with an interim goal of 40% by 2030.[9][10] This ambitious target necessitates a multi-pronged approach encompassing the use of natural rubber, recycled materials, and the development of novel bio-based polymers.[10] Key initiatives in this endeavor include:

-

Enzymatic Recycling of PET: A partnership with Carbios to develop a revolutionary enzymatic process for recycling PET plastic waste into high-tenacity tire fibers.[11][12][13][14][15]

-

BioButterfly Project: A collaboration with IFP Energies nouvelles (IFPEN) and Axens to produce bio-based butadiene, a key component of synthetic rubber, from biomass.[5][16]

-

Development of 5-HMF: Investment in the production of 5-Hydroxymethylfurfural (5-HMF), a versatile, bio-based and non-toxic molecule intended to replace fossil-fuel-derived ingredients in various applications.

-

ResiCare® Resins: The development of a new generation of high-performance, non-toxic adhesive resins.

A significant portion of the research into the end-of-life of these materials, particularly their interaction with the environment, is being spearheaded by the BioDLab . This laboratory's mission is to "develop tools that allow identifying specific solutions so that wear particles are bio-assimilable by the environment."[1][2]

Michelin's Portfolio of New Sustainable Molecules

While detailed biodegradability data is pending publication from Michelin's research initiatives, the following sections outline the nature of the key molecules and the current understanding of their environmental profile.

Enzymatically Recycled PET (in partnership with Carbios)

Michelin is collaborating with Carbios to utilize a unique enzymatic process that breaks down PET plastic waste into its original monomers: purified terephthalic acid (rPTA) and monoethylene glycol (MEG).[11][13][15] These monomers can then be re-polymerized to create virgin-quality PET suitable for high-performance applications like tire fibers.

Current Status: The process has been successfully demonstrated, and Carbios has a demonstration plant in operation.[11] The focus of public communication has been on the circular economy aspect of recycling rather than the inherent biodegradability of the resulting PET. Standard PET is known for its resistance to biodegradation. Further research would be needed to determine if the enzymatically recycled PET exhibits different degradation characteristics.

Bio-based Butadiene (BioButterfly Project)

The BioButterfly project, a collaboration between Michelin, IFPEN, and Axens, aims to produce 1,3-butadiene from renewable resources like biomass (e.g., wood, straw, or beet).[5][16] This bio-butadiene can then be used to create synthetic rubbers such as Styrene-Butadiene Rubber (SBR) and Polybutadiene Rubber (PBR) for tires.

Current Status: The project has been ongoing since 2012, with significant investment in research and development.[5] While the "bio-based" nature reduces reliance on fossil fuels, the resulting butadiene molecule is chemically identical to its petroleum-derived counterpart. Therefore, the biodegradability of polymers made from bio-butadiene is expected to be similar to that of conventional synthetic rubbers, which are generally not readily biodegradable. Studies on the biodegradation of styrene-butadiene composites have shown some potential for microbial degradation, particularly after abiotic aging.[2][17][18][19]

5-Hydroxymethylfurfural (5-HMF)

Michelin is investing in the industrial-scale production of 5-HMF, a bio-sourced and non-toxic molecule derived from fructose.[20][21][22] It is positioned as a "platform molecule" that can replace fossil-based chemicals in a wide range of applications, including resins.

Current Status: While touted as a "green" chemical, public information on the biodegradability of 5-HMF and its derivatives is limited. Some research indicates that 5-HMF can be degraded by certain microorganisms.[23][24] Its use in Michelin's ResiCare resins suggests a focus on creating more environmentally friendly materials.

ResiCare® Bio-based Resins

ResiCare is a Michelin subsidiary that develops and markets innovative adhesive resins that are free of formaldehyde and resorcinol. These resins are described as being bio-based and non-toxic.

Current Status: Technical data sheets for ResiCare products are available but do not currently include specific data on biodegradability. The "non-toxic" and "bio-based" descriptors are promising from an environmental perspective, but comprehensive biodegradation studies would be required to fully assess their end-of-life fate. Some studies on the biodegradation of other types of resins by oral bacteria and saliva exist, but are not directly applicable.[23]

Quantitative Data Summary (Hypothetical)

As previously stated, specific quantitative data on the biodegradability of Michelin's new molecules is not yet publicly available. The tables below are provided as a template to be populated as data becomes available from Michelin's research, particularly from the BioDLab. The parameters included are standard metrics in biodegradability testing.

Table 1: Hypothetical Biodegradability Data for Michelin's New Molecules

| Molecule/Material | Test Method | Inoculum | Duration (days) | Biodegradation (%) | Half-life (t½) (days) | Key Metabolites |

| Enzymatically Recycled PET Fiber | OECD 301B | Activated Sludge | 28 | Data not available | Data not available | Data not available |

| Bio-based Styrene-Butadiene Rubber | ISO 17556 | Soil | 180 | Data not available | Data not available | Data not available |

| 5-HMF | OECD 301F | Water/Sediment | 28 | Data not available | Data not available | Data not available |

| ResiCare® Adhesive Resin | ASTM D5988 | Compost | 180 | Data not available | Data not available | Data not available |

Experimental Protocols for Biodegradability Assessment

The following sections describe detailed, albeit hypothetical, experimental protocols that are likely to be employed by Michelin's BioDLab and other research partners to assess the biodegradability of their new molecules, based on established international standards.[25]

Aerobic Biodegradation in Aqueous Medium (based on OECD 301B/ISO 9439)

This test is suitable for assessing the ready biodegradability of water-soluble molecules like 5-HMF or leachable components from the polymer matrix.

-

Principle: The test substance is exposed to an aerobic microbial inoculum in a mineral medium. Biodegradation is determined by measuring the amount of CO₂ evolved over time.

-

Apparatus:

-

CO₂-free air supply

-

A series of sealed flasks or bioreactors

-

CO₂ trapping solution (e.g., barium hydroxide or sodium hydroxide)

-

Titration equipment or a Total Organic Carbon (TOC) analyzer

-

-

Procedure:

-

Prepare a mineral salt medium.

-

Add the test substance to achieve a known concentration of organic carbon.

-

Inoculate with activated sludge from a wastewater treatment plant.

-

Incubate in the dark at a constant temperature (e.g., 20-25°C).

-

Aerate with CO₂-free air.

-

Periodically measure the CO₂ produced by titrating the trapping solution or analyzing its TOC content.

-

Continue the test for 28 days.

-

-

Data Analysis: Calculate the percentage of biodegradation by comparing the cumulative CO₂ produced with the theoretical maximum CO₂ (ThCO₂) calculated from the elemental composition of the test substance.

Aerobic Biodegradation in Soil (based on ISO 17556/ASTM D5988)

This method is appropriate for assessing the biodegradability of solid materials such as tire wear particles or polymer samples.

-

Principle: The test material is mixed with a standard soil, and the amount of CO₂ evolved is measured over time.

-

Apparatus:

-

Bioreactors or flasks containing the soil mixture

-

System for supplying CO₂-free, humidified air

-

CO₂ trapping system

-

-

Procedure:

-

Prepare a standardized soil with appropriate moisture content and pH.

-

Mix the test material (in powder or film form) with the soil.

-

Place the mixture in the bioreactors.

-

Incubate at a constant temperature (e.g., 20-28°C) in the dark.

-

Continuously pass CO₂-free, humidified air through the bioreactors.

-

Measure the evolved CO₂ at regular intervals.

-

The test duration is typically up to 6 months or longer.

-

-

Data Analysis: The percentage of biodegradation is calculated based on the cumulative CO₂ produced relative to the theoretical amount.

Analysis of Degradation Products

In addition to measuring mineralization (CO₂ evolution), a thorough assessment of biodegradability involves identifying intermediate and final degradation products.

-

Sample Preparation: At various time points during the biodegradation tests, samples of the test medium (water, soil) and the remaining polymer are collected.

-

Analytical Techniques:

-

Spectroscopy: Fourier-transform infrared spectroscopy (FTIR) can be used to identify changes in the chemical functional groups of the polymer.[18]

-

Chromatography: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to separate and identify soluble degradation products.

-

Microscopy: Scanning electron microscopy (SEM) can visualize changes in the surface morphology of the polymer, such as pitting and cracking, which are indicative of microbial activity.[2][18]

-

Visualizations of Processes and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key processes and a hypothetical experimental workflow.

Figure 1: Enzymatic Recycling of PET for Tire Production.

Figure 2: BioButterfly Process for Bio-based Butadiene Production.

Figure 3: Hypothetical Experimental Workflow for Biodegradability Assessment.

Conclusion and Future Outlook

Michelin is making significant strides in the development of sustainable materials for its tires. The establishment of the BioDLab is a clear indication of the company's commitment to understanding the environmental fate of its products. While this guide provides a framework based on current public knowledge, the scientific community awaits the publication of detailed research from Michelin and its partners. This forthcoming data will be crucial for a comprehensive evaluation of the biodegradability of these novel molecules and for validating their contribution to a more sustainable future in the tire industry and beyond. The methodologies outlined in this document provide a robust framework for such assessments, and the visualization tools offer a clear means of communicating complex processes and experimental designs.

References

- 1. Michelin launches project to study tire degradation | European Rubber Journal [european-rubber-journal.com]

- 2. Biodegradation of Styrene-Butadiene-Styrene Coploymer via Sugars Attached to the Polymer Chain [scirp.org]

- 3. sustainabilitymag.com [sustainabilitymag.com]

- 4. Michelin, the CNRS and l’Université Clermont Auvergne join forces to understand the science of tyre wear particles | CNRS [cnrs.fr]

- 5. cnrs.fr [cnrs.fr]

- 6. malaysiasme.com.my [malaysiasme.com.my]

- 7. Michelin, le CNRS et l’UCA, ensemble pour comprendre la science des particules d’usure des pneumatiques - Université Clermont Auvergne [uca.fr]

- 8. Comment Michelin explore la dégradation des particules d’usure des pneus dans la nature avec BioDLab - Institut de Chimie de Clermont-Ferrand [iccf.uca.fr]

- 9. Bridgestone and Michelin to Present Findings from Year-Long Effort on Recovered Carbon Black in Joint White paper [michelin.com]

- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 11. Enzymatic recycling - Carbios [carbios.com]

- 12. azocleantech.com [azocleantech.com]

- 13. youtube.com [youtube.com]

- 14. Recycling plastic with enzymes | Business | Chemistry World [chemistryworld.com]

- 15. CARBIOS produces first PET-bottles from 100% recycled plastic waste using Company’s breakthrough technology - Carbios [carbios.com]

- 16. DOT Language | Graphviz [graphviz.org]

- 17. Influence of Biogenic Material Content on the Biodegradability of Styrene-Butadiene Composites with Incorporated Chlorella vulgaris Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Study of sequential abiotic and biotic degradation of styrene butadiene rubber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. Toxicology and risk assessment of 5-Hydroxymethylfurfural in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Furfural and 5-hydroxymethyl-furfural degradation using recombinant manganese peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - PMC [pmc.ncbi.nlm.nih.gov]

The Green Revolution in Synthetic Rubber: A Technical Guide to Bio-Based Butadiene Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

The paradigm shift towards sustainable chemical manufacturing has cast a spotlight on bio-based platform chemicals as viable alternatives to their petrochemical counterparts. 1,3-butadiene, a cornerstone monomer in the production of synthetic rubbers for tires and a myriad of other applications, is at the forefront of this transition. This technical guide provides an in-depth exploration of the core methodologies for synthesizing bio-based butadiene, with a focus on the prevalent routes from ethanol and C4 diols. Detailed experimental protocols, comparative quantitative data, and visualized reaction pathways are presented to equip researchers and industry professionals with the critical knowledge to navigate and advance this burgeoning field.

Principal Synthesis Routes to Bio-Based Butadiene

The production of bio-based butadiene is primarily being explored through two major pathways: the conversion of bio-ethanol and the dehydration of biomass-derived C4 diols. Each route presents a unique set of catalysts, reaction mechanisms, and process conditions, which are being actively researched to enhance efficiency and economic viability.

Ethanol to Butadiene (ETB)

The conversion of ethanol to butadiene is a historically significant process that is experiencing a modern resurgence due to the widespread availability of bio-ethanol from fermentation.[1] This pathway can be broadly categorized into one-step and two-step processes.

-

One-Step (Lebedev) Process: This method involves the direct conversion of ethanol to butadiene in a single reactor over a multifunctional catalyst.[2][3] The catalyst must possess a combination of acidic, basic, and redox functionalities to facilitate the series of reactions required.[1]

-

Two-Step (Ostromislensky) Process: This approach first involves the partial dehydrogenation of ethanol to acetaldehyde in one reactor. The resulting mixture of ethanol and acetaldehyde is then fed into a second reactor for conversion to butadiene.[2][4] This process allows for more targeted catalyst design for each reaction stage.

Dehydration of C4 Diols

Another promising avenue for bio-based butadiene production is the catalytic dehydration of C4 diols, which can be produced through the fermentation of sugars. The most commonly studied precursors are 2,3-butanediol (2,3-BDO) and 1,4-butanediol (1,4-BDO). This route is advantageous as it can offer high selectivity to butadiene with the appropriate catalyst and process conditions.

Quantitative Analysis of Synthesis Pathways

The efficiency of bio-based butadiene synthesis is critically dependent on the catalyst system and reaction parameters. The following tables summarize key performance indicators from various studies to facilitate a comparative analysis of different approaches.

Table 1: Performance of Catalysts in the Ethanol to Butadiene (ETB) Process

| Catalyst System | Process Type | Temperature (°C) | Ethanol Conversion (%) | Butadiene Selectivity (%) | Butadiene Yield (%) | Reference |

| MgO-SiO₂ (Mg/Si = 4) | One-Step | 475 | >99 | - | 37 | [5] |

| 3% Au/MgO-SiO₂ | One-Step | 300 | 40 | - | 20.5 | [1] |

| CuO/MgO-SiO₂ | One-Step | 400 | - | - | 74 | [1] |

| 10% SiO₂-ZrO₂ | One-Step | 350 | 95 | 85 | 80 | [6][7] |

| 50% CeO₂-ZrO₂ | One-Step | 400 | 79 | - | 65 | [6] |

| ZrO₂/FeMgAl-LDO | One-Step | 400 | 99.9 | - | 8.4 | [8] |

| Ag/ZrO₂/SiO₂ | One-Step | 325 | - | 74 | - | [9] |

| CuO/MgO-VMT-SiO₂ | One-Step | 325 | 30.7 | 42.6 | - | [10] |

Table 2: Performance of Catalysts in the Dehydration of 2,3-Butanediol (2,3-BDO)

| Catalyst System | Temperature (°C) | 2,3-BDO Conversion (%) | Butadiene Selectivity (%) | Butadiene Yield (%) | Reference |

| Alumina (γ-Al₂O₃) | - | 10 | >80 (to Butadiene + 3-buten-2-ol) | - | [11] |

| Sc₂O₃ | 385 | 100 | 40 | 40 | [12] |

| CsH₂PO₄/SiO₂ | - | - | >90 | - | [13] |

Visualizing the Synthesis Pathways and Experimental Workflow

To provide a clearer understanding of the complex chemical transformations and experimental procedures, the following diagrams have been generated using the DOT language.

References

- 1. mdpi.com [mdpi.com]

- 2. Ethanol-to-butadiene: the reaction and its catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00784F [pubs.rsc.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Investigations into the conversion of ethanol to butadiene-1,3 using CuO/$\protect \text{La}_2\protect \text{O}_3$/$\protect \text{ZrO}_2$/$\protect \text{SiO}_2$ catalyst systems [comptes-rendus.academie-sciences.fr]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. aidic.it [aidic.it]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

Pioneering Nanofibrous Material Development: A Technical Overview of Michelin's "SpinLab" Collaboration

An In-depth Guide for Researchers and Drug Development Professionals

In a significant move to advance materials science, Michelin has partnered with the French National Centre for Scientific Research (CNRS) and the University of Strasbourg to establish the "SpinLab" associated research laboratory.[1][2][3][4][5][6] This four-year collaboration, inaugurated in April 2024, is dedicated to exploring the innovative potential of nanofibrous materials produced via electrospinning.[1][2][3][4][5][6][7] The primary objective is to develop next-generation, lightweight fibrous materials for a range of applications in mobility, energy, and the environment, with a focus on creating materials with a controlled, three-dimensional fibrous structure rather than a random orientation.[1][2][3][5]

This technical guide provides an in-depth look at the core technology, experimental methodologies, and potential applications of the nanofibrous materials under development at SpinLab. While specific quantitative data from this new and ongoing research is proprietary, this document presents representative data and protocols from the broader scientific literature to provide a comprehensive understanding for researchers, scientists, and professionals in drug development and other high-tech fields.

Core Technology: Electrospinning

The cornerstone of the SpinLab's research is the electrospinning process.[1][2][3][4][5][6][7] Unlike traditional textile manufacturing that relies on mechanical forces, electrospinning utilizes electrostatic forces to produce continuous fibers with diameters 100 to 1,000 times thinner than a human hair.[1][2] The process involves applying a high-voltage electric field to a polymer solution, causing a jet of the solution to be ejected towards a collector. As the jet travels, the solvent evaporates, leaving behind a non-woven mat of ultrafine fibers.[1][2]

The SpinLab aims to develop an innovative electrospinning platform to precisely control the morphology and composition of multi-component nanofibrous materials.[2] One of the key goals is to manipulate the deposition of nanofibers to create organized 3D structures, a technique described as "electrostatic weaving".[1][2][3][5][6]

Representative Experimental Protocol: Electrospinning of Polyurethane Nanofibers

While Michelin's specific protocols are under development, the following provides a detailed, representative methodology for the electrospinning of polyurethane, a material mentioned as being of interest to the SpinLab researchers.[8]

1. Polymer Solution Preparation:

-

Dissolve polyurethane (PU) pellets in an appropriate solvent, such as N,N-dimethylformamide (DMF), to achieve a specific weight percentage (e.g., 5.0-7.0 wt%).

-

Stir the solution at room temperature for several hours until the PU is completely dissolved and the solution is homogeneous.

-

For multi-component fibers, other polymers or active agents can be incorporated into the solution at this stage.

2. Electrospinning Apparatus Setup:

-

Load the polymer solution into a plastic syringe fitted with a metallic needle (e.g., 23 gauge).

-

Mount the syringe on a syringe pump to ensure a constant and controllable flow rate.

-

Position a grounded collector (e.g., a flat plate or rotating drum covered in aluminum foil) at a set distance from the needle tip.

-

Connect a high-voltage power supply to the needle.

3. Electrospinning Process:

-

Set the syringe pump to a specific flow rate (e.g., 0.06–0.08 mm/min).

-

Apply a high voltage (e.g., 10–15 kV) to the needle. This will induce a charge on the polymer solution, leading to the formation of a Taylor cone at the needle tip and the ejection of a polymer jet.

-

The charged jet travels towards the grounded collector, during which the solvent evaporates, and the nanofibers are deposited on the collector, forming a non-woven mat.

-

The process is typically conducted at ambient temperature and humidity.

4. Post-Processing:

-

The collected nanofiber mat can be carefully removed from the collector.

-

Depending on the intended application, the mat may undergo further processing, such as cross-linking, surface modification, or sterilization.

Quantitative Data on Nanofibrous Materials

The following tables summarize typical quantitative data for electrospun nanofibers from the scientific literature. It is important to note that these values are for illustrative purposes and do not represent data from Michelin's specific materials.

Table 1: Typical Electrospinning Process Parameters

| Parameter | Typical Value Range | Unit |

| Polymer Concentration | 5 - 20 | wt% |

| Applied Voltage | 10 - 25 | kV |

| Flow Rate | 0.1 - 1.0 | mL/h |

| Tip-to-Collector Distance | 10 - 25 | cm |

Table 2: Representative Mechanical Properties of Nanofiber Mats

| Material | Fiber Diameter (nm) | Tensile Strength (MPa) | Young's Modulus (MPa) |

| Polyurethane (PU) | 50 - 700 | 5 - 25 | 100 - 500 |

| Polyamide 6 (PA6) | ~235 | 13.18 ± 1.54 | 3200 ± 15 |

| Polyacrylonitrile (PAN) | 200 - 800 | 10 - 50 | 500 - 2000 |

Note: The mechanical properties of nanofiber mats are highly dependent on factors such as fiber alignment, porosity, and the presence of defects.

Visualizing Workflows and Relationships

Experimental Workflow for Electrospinning

References

- 1. Michelin, the CNRS, and the University Strasbourg are joining forces to develop innovative nanofibrous materials [michelin.com]

- 2. Michelin, the CNRS, and the University of Strasbourg are joining forces to develop innovative nanofibrous materials | CNRS [cnrs.fr]

- 3. Michelin, le CNRS et l’Université de Strasbourg œuvrent ensemble à l’élaboration de matériaux nanofibreux innovants | CNRS [cnrs.fr]

- 4. Spinlab, le laboratoire qui mise sur l'électrospinning | Savoirs - Le quotidien de l’Université de Strasbourg [savoirs.unistra.fr]

- 5. Elaboration de matériaux nanofibreux innovants, Michelin, CNRS, Université de Strasbourg | Michelin [michelin.com]

- 6. cnrs.fr [cnrs.fr]

- 7. youtube.com [youtube.com]

- 8. French scientists collaborate with Michelin to develop electrospun nanofibrous materials - Urethanes Technology International [utech-polyurethane.com]

The role of the French National Center for Scientific Research (CNRS) in Michelin's materials innovation.

An In-depth Technical Guide for Researchers and Scientists

This technical guide explores the strategic partnership between the French National Center for Scientific Research (CNRS) and Michelin, a collaboration that is redefining the future of materials science and sustainable mobility. Through a network of joint research laboratories, this alliance leverages fundamental scientific expertise to drive industrial innovation, tackling key challenges in areas ranging from tire wear and biodegradation to green hydrogen production and advanced manufacturing processes. This document provides an inside look at the core research programs, methodologies, and strategic objectives that form the foundation of this impactful partnership.

Strategic Overview of the CNRS-Michelin Collaboration

For over two decades, Michelin has cultivated a robust open innovation strategy, with the CNRS standing as a key academic partner. This long-term engagement has been formalized through multiple framework agreements and the establishment of several joint laboratories, known as "LabComs". These dedicated research units serve as hubs for co-developing disruptive technologies by uniting CNRS's cutting-edge fundamental research with Michelin's deep industrial expertise and ambitious sustainability goals.

The collaboration is structured around several key research axes, each housed within a specialized joint laboratory:

-

Sustainable Elastomers and Polymers (ChemistLab & SiMatLab): Focused on designing new generations of high-performance, bio-sourced, and recyclable elastomers. This includes the development of advanced molecular modeling techniques to predict material properties and accelerate development cycles.

-

Advanced Manufacturing and Nanomaterials (SpinLab): Explores the potential of electrospinning to create innovative nanofibrous materials for applications in structural reinforcement, energy, and environmental filtration.

-

Tire Wear and Environmental Impact (BioDLab): Aims to understand and mitigate the environmental footprint of tires by studying the degradation and biodegradation of wear particles.

-

Green Hydrogen and Future Mobility (Alcal'Hylab & HydrogenLab): Dedicated to developing next-generation materials and technologies for the large-scale, sustainable production of green hydrogen, a key enabler of zero-emission mobility.

This guide will delve into the technical specifics of these key research areas, providing insights into the experimental approaches and logical frameworks that drive innovation within this synergistic partnership.

Core Research Area: Tire Wear and Biodegradation (BioDLab)

The BioDLab, a joint laboratory involving Michelin, the CNRS, and the Université Clermont Auvergne, is dedicated to understanding the complex science of tire wear particles. The ultimate goal is to develop innovative solutions to make these particles bio-assimilable, thereby reducing their environmental impact[1][2][3][4].

Quantitative Data on Tire Wear Particles

Michelin has developed a sophisticated analysis system, known as "SAMPLE" (System for Analyzing Light Particles Emitted), to precisely characterize tire wear particles. This system allows for the capture, sorting, and quantification of particles in close proximity to the tire[5][6]. Initial research has yielded key quantitative insights into the nature of these particles.

| Parameter | Value / Composition | Source / Method |

| Average Particle Size | ~100 µm (diameter of a human hair) | Michelin SAMPLE Analysis System[6] |

| General Composition | 50% Tire Rubber, 50% Road Minerals & Components | Michelin SAMPLE Analysis System[5][6] |

| PM10 Fraction | ~1.3% of total emitted particles | Michelin SAMPLE Analysis System[5][6] |

| PM2.5 Fraction | ~0.16% of total emitted particles | Michelin SAMPLE Analysis System[5][6] |

| Wear Emission Reduction | 5% reduction between 2015 and 2020 | Michelin Internal Data[1][3][4] |

Experimental Protocols

The research within BioDLab focuses on the coupled effects of environmental degradation and biological assimilation. While specific proprietary protocols are not public, a representative methodology can be outlined as follows.

Protocol: Coupled Abiotic and Biotic Degradation Assay for Elastomer Particles

-

Particle Generation: Standardized tire wear particles are generated using a laboratory road-wheel simulator under controlled conditions (load, speed, temperature, road surface texture).

-

Abiotic Aging (Photo- and Thermo-oxidation):

-

A subset of particles is subjected to accelerated aging in a QUV chamber, simulating exposure to sunlight (UVA/UVB radiation) and heat cycles.

-

Aliquots are collected at defined time points (e.g., 0, 100, 500, 1000 hours).

-

Chemical changes are monitored using Fourier-Transform Infrared Spectroscopy (FTIR) to track the formation of carbonyl and hydroxyl groups, indicative of oxidation.

-

-

Microbial Inoculation and Incubation:

-

A consortium of environmental microorganisms, previously isolated from soil and water samples known for hydrocarbon degradation capabilities, is cultured.

-

Aged and un-aged tire particles are introduced into bioreactors containing a minimal salts medium and the microbial consortium.

-

Reactors are incubated under controlled aerobic conditions (temperature, pH, agitation).

-

-

Biodegradation Assessment:

-

Respirometry: CO₂ evolution is continuously monitored as an indicator of microbial metabolism of the elastomer.

-

Gravimetric Analysis: At specific intervals, particle samples are recovered, dried, and weighed to determine mass loss.

-

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify and quantify metabolic byproducts in the culture medium.

-

-

Microscopic Analysis:

-

Scanning Electron Microscopy (SEM) is employed to visualize changes in the particle surface morphology and evidence of microbial colonization and biofilm formation.

-

Logical Workflow for BioDLab Research

The following diagram illustrates the logical flow of research within the BioDLab, from initial particle generation to the ultimate goal of developing bio-assimilable materials.

Core Research Area: Nanofibrous Materials (SpinLab)

In a partnership with the CNRS and the University of Strasbourg, Michelin established the SpinLab to advance the industrial application of electrospinning. This process uses electrostatic forces to produce polymer fibers with diameters 100 to 1,000 times thinner than a human hair[7][8][9]. The primary goals are to create highly organized 3D nanofibrous structures for reinforcing composites and to develop functional membranes for energy and filtration applications[7][9].

Experimental Protocols

A key objective of SpinLab is to move beyond random fiber deposition to create controlled, "electrostatically woven" 3D structures. The lab is developing a unique, custom-built electrospinning platform with multiple parallel spinning lines to achieve this[10].

Protocol: Multi-Axis Electrospinning for 3D Structured Nanofiber Mats

-

Polymer Solution Preparation: A solution of a target polymer (e.g., Polyamide-6) is prepared in a suitable solvent system (e.g., formic acid/acetic acid) at a specific concentration (e.g., 15-25 wt%). Additives such as conductive salts may be included to modify solution conductivity.

-

System Setup:

-

Three independent syringe pumps are loaded with the polymer solution, each connected to a spinneret (e.g., 22-gauge stainless steel needle).

-

The spinnerets are arranged at different angles and distances relative to a rotating, conductive collector drum.

-

A high-voltage power supply is connected, with the positive lead attached to the spinnerets and the negative lead to the collector.

-

-

Electrospinning Process:

-

Voltage: A high voltage (e.g., 15-25 kV) is applied to create a strong electric field.

-

Flow Rate: The polymer solution is fed through the spinnerets at a precisely controlled flow rate (e.g., 0.5-2.0 mL/h).

-

Collector Motion: The collector drum is rotated at a set speed (e.g., 500-2000 RPM) to control fiber alignment.

-

Multi-Axis Deposition: The three spinnerets are activated sequentially or simultaneously with varying voltages to manipulate the trajectory of the electrospun jets, enabling the controlled deposition of fibers in a 3D architecture.

-

-

Mat Characterization:

-

Morphology: Fiber diameter, orientation, and mat porosity are analyzed using Scanning Electron Microscopy (SEM).

-

Mechanical Properties: Tensile strength and modulus of the nanofiber mat are measured using a dynamic mechanical analyzer (DMA).

-

Functional Properties: Depending on the application, properties like air permeability (for filters) or ionic conductivity (for battery separators) are tested.

-

Experimental Workflow for SpinLab

The workflow in SpinLab is designed to systematically explore the parameter space of the electrospinning process to achieve materials with desired properties for specific applications.

Core Research Area: Green Hydrogen Production (Alcal'Hylab)

Michelin's strategic interest in hydrogen mobility has led to the creation of Alcal'Hylab, a joint laboratory with the CNRS and universities in Grenoble. This lab focuses on developing a sustainable, large-scale hydrogen production technology known as Anion-Exchange Membrane Water Electrolysis (AEMWE)[11][12][13][14]. The goal is to combine the advantages of existing technologies while eliminating the need for expensive and rare platinum-group metals[12][14].

Technology Signaling Pathway: AEMWE

AEMWE represents a hybrid approach between traditional Alkaline Water Electrolysis (AWE) and Proton-Exchange Membrane Water Electrolysis (PEMWE). The "signaling pathway" in this context is the flow of ions and the electrochemical reactions that lead to the production of hydrogen and oxygen.

Representative Data for AEMWE Development

While specific performance data from Alcal'Hylab is proprietary, the table below outlines the key performance indicators (KPIs) and target values that typically guide research in this field. The objective is to develop materials that allow AEMWE systems to approach PEMWE performance while using earth-abundant catalysts.

| Parameter | Typical Target for AEMWE | Significance |

| Current Density @ 1.8 V | > 1.0 A/cm² | Measures the rate of hydrogen production at a given voltage. Higher is better. |

| Catalyst Loading (Anode) | < 0.5 mg/cm² of NiFeOx | Minimizes material cost. |

| Catalyst Loading (Cathode) | < 0.5 mg/cm² of Ni | Minimizes material cost. |

| Membrane Conductivity | > 100 mS/cm | High ionic conductivity reduces ohmic losses and improves efficiency. |

| Durability / Stability | > 1000 hours of operation with <10% performance decay | Ensures long operational lifetime for industrial applications. |

| Faradaic Efficiency | > 99% | Measures the efficiency of converting electrical current into chemical energy (H₂). |

The collaborative research between the CNRS and Michelin stands as a powerful model for translating fundamental science into industrial innovation. By focusing on long-term, strategic goals in sustainable materials, this partnership is not only enhancing Michelin's competitive edge but also contributing significantly to the broader societal goals of a circular economy and a decarbonized future. The technical insights provided in this guide, while based on publicly available information and representative examples, illuminate the depth and rigor of the scientific inquiry at the heart of this successful alliance.

References

- 1. Michelin, the CNRS and l’Université Clermont Auvergne join forces to understand the science of tyre wear particles | CNRS [cnrs.fr]

- 2. Synthesis and structure design of new bio-based elastomers via Thiol-ene-Click Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Michelin launches project to study tire degradation | European Rubber Journal [european-rubber-journal.com]

- 4. cnrs.fr [cnrs.fr]

- 5. Tire Technology Expo 2024: MICHELIN innovates to expand understanding of knowledge on tyre and road wear particles [news.michelin.co.uk]

- 6. Michelin advances tire wear particles research with new analysis system | European Rubber Journal [european-rubber-journal.com]

- 7. Michelin, the CNRS, and the University of Strasbourg are joining forces to develop innovative nanofibrous materials | CNRS [cnrs.fr]

- 8. cnrs.fr [cnrs.fr]

- 9. Michelin, the CNRS, and the University Strasbourg are joining forces to develop innovative nanofibrous materials [michelin.com]

- 10. Des matériaux nanofibreux nouvelle génération pour la mobilité, l’énergie et l’environnement | CNRS [cnrs.fr]

- 11. cnrs.fr [cnrs.fr]

- 12. A research-corporate collaboration for green hydrogen production | MICHELIN [michelin.com]

- 13. A research-corporate collaboration for green hydrogen production | CNRS [cnrs.fr]

- 14. Avec Alcal’Hylab, Michelin et le CNRS misent sur la production d’hydrogène vert | CNRS [cnrs.fr]

Understanding the BioButterfly™ project for bio-based butadiene production.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the BioButterfly™ project, a collaborative venture aimed at producing bio-based 1,3-butadiene from ethanol. The project, a partnership between Michelin, Axens, and IFP Energies nouvelles (IFPEN), seeks to establish a sustainable and economically viable pathway to produce a key component for the synthesis of renewable polymers, particularly for the tire industry.[1][2] While specific proprietary data from the project remains confidential, this guide synthesizes publicly available information and relevant scientific literature to detail the project's context, potential chemical pathways, and experimental considerations.

Project Overview and Objectives

Launched in 2012, the BioButterfly™ project has progressed from laboratory-scale research to the operation of an industrial-scale demonstrator plant.[1][2][3] The primary goal is to develop and commercialize a process for converting ethanol derived from biomass into 1,3-butadiene, a crucial monomer for the production of synthetic rubbers like styrene-butadiene rubber (SBR) and polybutadiene rubber (PBR).[4][5]

The project has achieved significant milestones, including the inauguration of a demonstrator plant in Bassens, France, in July 2023.[5][6][7] This facility has successfully produced bio-based butadiene from both first-generation (from crops like corn and beets) and second-generation (from non-food sources like wood and agricultural waste) ethanol.[4][8][9] The produced butadiene has been validated for use in the synthesis of high-performance synthetic rubber.[4][8][9]

Key Objectives of the BioButterfly™ Project:

-

Sustainable Feedstock: Utilize renewable biomass-derived ethanol to reduce reliance on fossil fuels for butadiene production.[2][3]

-

Economic Viability: Develop a cost-competitive process for bio-based butadiene.

-

Environmental Impact: Lower the carbon footprint associated with synthetic rubber production.

-

Industrial Scale-Up: Successfully transition the technology from pilot to commercial-scale production, with Axens leading the commercialization of the technology.[2][3]

Quantitative Data

Detailed quantitative performance data from the BioButterfly™ project's demonstrator plant are not publicly available. However, the production capacity of the demonstrator plant and some performance metrics from related research provide context for the technology's potential.

| Parameter | Value/Range | Source |

| Demonstrator Plant Production Capacity | 20 to 30 metric tons per year | [7][10] |

| Target Commercial Plant Capacity (Illustrative) | 100,000 tonnes/year | [3] |

| Butadiene Selectivity (General Research) | ~70% (single-pass, lab scale) | |

| Ethanol Conversion (General Research) | High (specifics vary with catalyst and conditions) | |

| Butadiene Yield (General Research) | Varies significantly based on process and catalyst | [11] |

Core Technology: Ethanol to Butadiene Conversion

The conversion of ethanol to 1,3-butadiene is a complex catalytic process that can be achieved through different pathways. The two primary routes are the one-step Lebedev process and the two-step Ostromyslensky process. It is not publicly disclosed which specific process the BioButterfly™ project employs, but both represent plausible technological foundations.

Potential Signaling Pathways

The overall transformation of ethanol to butadiene involves a series of catalytic reactions, including dehydrogenation, aldol condensation, dehydration, and hydrogenation/dehydrogenation steps. The specific sequence and intermediates depend on the chosen process and catalyst system.

Below are generalized diagrams representing the likely chemical pathways.

References

- 1. Bio-based chemistry: Our solutions | IFPEN [ifpenergiesnouvelles.com]

- 2. Michelin, IFP Energies nouvelles, and Axens give a new dimension to the BioButterfly project | IFPEN [ifpenergiesnouvelles.com]

- 3. dgaddcosprod.blob.core.windows.net [dgaddcosprod.blob.core.windows.net]

- 4. Michelin, IFPEN, and Axens achieve key advancements in BioButterfly™ project to produce bio‑based butadiene from bioethanol - ChiniMandi [chinimandi.com]

- 5. chemxplore.com [chemxplore.com]

- 6. Michelin Unveils Bio-Butadiene Manufacturing Plant for Demonstration [chemanalyst.com]

- 7. Michelin, IFPEN and Axens inaugurate the first industrial-scale demonstrator of a plant producing butadiene from bioethanol in France. [michelin.com]

- 8. Michelin, IFPEN, and Axens Announce Successful Progress in BioButterfly™ R&D Project: the most mature technology to produce biobased butadiene from bioethanol | Axens [axens.net]

- 9. Michelin, IFPEN, and Axens advance BioButterfly™ project to produce bio-based butadiene from bioethanol - BioEnergy Times [bioenergytimes.com]

- 10. Michelin opens demo bio-butadiene production facility | European Rubber Journal [european-rubber-journal.com]

- 11. Recent Breakthroughs in the Conversion of Ethanol to Butadiene [mdpi.com]

Initial Studies on Electrospinning for Next-Generation Fibrous Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles of electrospinning, a versatile and cost-effective technique for producing continuous nanofibers.[1][2] With applications spanning from tissue engineering to drug delivery, electrospun materials are at the forefront of next-generation fibrous material development.[3][4][5] The unique properties of these nanofibrous structures, such as a high surface-area-to-volume ratio and porosity similar to the natural extracellular matrix (ECM), make them highly attractive for biomedical applications.[4][5][6] This document details the fundamental parameters of the electrospinning process, provides standardized experimental protocols, and visualizes key workflows for researchers and professionals in the field.

Core Principles of the Electrospinning Process

Electrospinning is an electrohydrodynamic process that utilizes a high-voltage electric field to draw a charged polymer solution into fine fibers.[6][7] The basic setup consists of three primary components: a high-voltage power source, a syringe pump with a spinneret (typically a blunt-tipped needle), and a grounded collector.[7][8][9]

The process begins when a high voltage is applied, creating an electric field between the spinneret and the collector.[7] As the polymer solution is pumped through the spinneret, the applied voltage induces charges on the surface of the liquid droplet.[7][10] These electrostatic repulsive forces overcome the solution's surface tension, causing the droplet to deform into a conical shape known as the Taylor cone.[7][9][11] Once a critical voltage is reached, a charged jet of the polymer solution is ejected from the tip of the Taylor cone.[9] This jet undergoes a chaotic whipping and bending motion, which drastically stretches and elongates it while the solvent evaporates.[7][10] Finally, the solidified, continuous nanofibers are deposited onto the grounded collector, forming a non-woven mat.[7]

References

- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 2. Synthesis and Characterization of Electrospun Carbon Nanofibers from Polyacrylonitrile and Graphite Nanoplatelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrospinning: applications in drug delivery and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Electrospun nanofibrous materials for tissue engineering and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Electrospinning Parameters on the Fiber Diameter and Morphology of PLGA Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanoscience.com [nanoscience.com]

- 8. materialsopenresearch-files.f1000.com [materialsopenresearch-files.f1000.com]

- 9. Electrospinning: Processes, Structures, and Materials [mdpi.com]

- 10. Electrospinning Fundamentals: Optimizing Solution and Apparatus Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

An Overview of Michelin's Research and Development in High-Tech Coated Fabrics

Abstract: This document provides a technical overview of Michelin's strategic expansion into the high-tech coated fabrics and flexible composites market. Leveraging over a century of expertise in polymer and reinforcement sciences from its core tire business, Michelin is diversifying its portfolio to serve a wide range of highly demanding industries, including aerospace, defense, marine, and healthcare.[1] This guide details the composition of these advanced materials, available performance data, the industry-standard experimental protocols for their evaluation, and the overarching innovation ecosystem that drives their development.

Introduction: From Tires to Technical Textiles

Michelin's foray into high-tech materials is a strategic extension of its deep-rooted expertise in combining different components—polymers, elastomers, and textile or metal reinforcements—to create complex, high-performance composites.[1] The tire itself is an intricate example of a flexible composite, requiring the harmonious interaction of materials with often contradictory properties to deliver performance, durability, and safety.[2]

The Group's ambition is to become a global leader in flexible composite solutions, including coated fabrics, films, seals, and inflatable structures.[1] This strategy has been accelerated through key acquisitions, notably the Fenner Group (including Fenner Precision Polymers and its subsidiary Fabri Cote) and the Flex Composite Group (FCG), which have integrated specialized expertise and market presence into the Michelin ecosystem.[3][4]

Core Materials and Composition

Michelin's coated fabrics are composite materials engineered by combining a textile substrate with a polymer coating to achieve specific performance characteristics. The selection of each component is critical to the final application.

-

Textile Substrates (Reinforcements): These provide the material's structural integrity, including tensile and tear strength. Common fibers include high-tenacity polyester and nylon for their strength and resistance to moisture and chemicals, as well as advanced fibers like aramid (e.g., Kevlar®), fiberglass, and carbon fiber for applications requiring extreme strength-to-weight ratios and thermal stability.[5][6]

-

Polymer Coatings: The coating protects the substrate, provides impermeability, and imparts specific properties like chemical resistance, flame retardancy, or UV stability. Michelin and its subsidiaries utilize a wide range of elastomers, including silicone, neoprene, butyl, EPDM, and fluorosilicone.[7]

-

Adhesive Resins: The interface between the textile and the polymer is critical for durability. Michelin has developed innovative adhesive solutions, most notably through its ResiCare brand. ResiCare offers a new generation of high-performance, non-toxic, and bio-based resins that replace traditional resorcinol-formaldehyde-latex (RFL) systems.[8][9] These resins are "plug & play" and compatible with a variety of fibers, ensuring strong adhesion and improved environmental credentials.[8]

Caption: Basic layered structure of a high-tech coated fabric.

Performance Characteristics

While comprehensive technical data sheets for Michelin's entire range of coated fabrics are proprietary and application-specific, data from subsidiaries and product lines provide insight into their performance capabilities. Performance is tailored by customizing the polymer and reinforcement combination.

Table 1: Selected Performance Data for Michelin Group Coated Fabrics

| Property | Value / Specification | Application Context | Source |

|---|---|---|---|

| Operating Temperature | -67°C to 260°C (-90°F to 500°F) | Aerospace, Industrial | [7][10] |

| High-Temp Resistance | Functional up to 200°C (peaks up to 400°C) | Industrial Conveyor Belts | [2] |

| Flame Retardancy | Meets FAR 25.853 | Aerospace | [7][10] |

| Hydrolysis Resistance | Minimum 5 weeks (ISO 1419 "Jungle Test") | Polyurethane Coatings | [11] |

| Military/Aerospace Specs | Meets various standards including MIL-C-20696, BMS 1-72, AMS 3315 | Defense & Aviation |[7][10] |

Experimental Protocols & Quality Assurance

Michelin's internal testing protocols are not publicly disclosed. However, the performance of coated fabrics is universally evaluated using standardized test methods, primarily those developed by ASTM International. ASTM D751 is the principal standard, encompassing a suite of procedures to characterize these materials.[12][13] Manufacturers like Michelin and its subsidiaries adhere to these or equivalent standards to ensure quality and provide comparable data to customers.

Table 2: Key Industry-Standard Test Methods for Coated Fabrics (per ASTM D751 and others)

| Test Method | Standard | Description & Protocol Summary |

|---|---|---|

| Breaking Strength | ASTM D751 | Measures the force required to rupture the fabric. Procedure A (Grab Test): A 100 mm wide specimen is clamped in the center by 25 mm wide jaws of a tensile testing machine and pulled at a constant rate (e.g., 5 mm/sec) until it breaks. Procedure B (Cut Strip Test): A 25 mm wide specimen is used.[13][14] |

| Tear Strength | ASTM D751 | Measures the force required to propagate a tear. Procedure B (Tongue Tear Method): A specimen is cut to create two "tongues," which are then clamped and pulled apart, measuring the force needed to lengthen the tear.[14][15] |

| Coating Adhesion | ASTM D751 | Measures the bond strength between the coating and the textile substrate. A 25 mm wide strip is prepared, and the coating is partially separated from the fabric. The force required to peel the coating from the substrate at a specified rate is measured in pounds per inch.[12] |

| Bursting Strength | ASTM D751 | Determines the hydrostatic pressure required to rupture the fabric. A specimen is clamped over a diaphragm, and pressure is applied by a polished steel ball plunger until the fabric bursts.[13] |

| Abrasion Resistance | ASTM D4157 | Evaluates the fabric's ability to withstand surface wear from rubbing. The Wyzenbeek method uses an oscillatory cylinder covered with an abradant to rub against the fabric surface for a set number of cycles. The material is then evaluated for damage.[3] |

| Hydrolysis Resistance | ISO 1419 | Assesses the durability of polyurethane coatings against degradation from heat and humidity. The "Jungle Test" exposes the material to high temperatures (e.g., 70°C) and high humidity (e.g., 95% RH) for a number of weeks, after which physical properties are re-evaluated.[11] |

Caption: A typical workflow for testing coated fabrics.

Michelin's Innovation Ecosystem

Michelin's leadership in high-tech materials is driven by a robust innovation ecosystem that integrates fundamental research, advanced digital tools, and strategic acquisitions.[16] This structure allows for the development of materials with precisely tailored properties.

-

Materials R&D: Michelin invests heavily in polymer chemistry, metallurgy, and material science, often in partnership with research institutions like the French National Center for Scientific Research (CNRS).[5] This includes the development of novel polymers and sustainable, bio-based materials like the ResiCare resins.[8]

-

Digital Simulation: The Group utilizes High-Performance Computing (HPC), Finite Element Analysis (FEA), and digital twins to model material behavior at a molecular level and predict the performance of complex composites.[17] This virtual approach accelerates innovation cycles by reducing the need for costly and time-consuming physical testing.[17]

-

Process Engineering: A key competitive advantage is Michelin's ability to design and industrialize its own manufacturing processes, allowing for the production of innovative materials at scale, from laboratory grams to industrial tonnes.[5][16]

-

Strategic Acquisitions: The acquisition of specialized companies like Fenner Precision Polymers and the Flex Composite Group provides Michelin with direct access to new markets, technologies, and expertise, creating a synergistic network for growth.[1]

Caption: Michelin's integrated high-tech materials ecosystem.

Conclusion

Michelin is systematically transforming its materials science expertise into a powerful engine for growth beyond the tire industry. Through a combination of in-house R&D, advanced digital modeling, and strategic acquisitions, the company has established a formidable presence in the high-tech coated fabrics sector. While specific performance data remains closely tied to customer-specific development, the underlying capabilities in polymer science, reinforcement technology, and adhesion are evident. By adhering to rigorous, internationally recognized testing standards, Michelin and its subsidiaries ensure that their composite solutions meet the critical demands of the world's most advanced industries.

References

- 1. Expert in flexible composites | Michelin [michelin.com]

- 2. Michelin uses its know-how in the field of tyres to develop composite materials for critical applications [news.michelin.co.uk]

- 3. cffaperformanceproducts.org [cffaperformanceproducts.org]

- 4. Fenner Drives Portal [fenner.com]

- 5. Designing and Industrializing Innovative Materials | Michelin [michelin.com]

- 6. images.fibre2fashion.com [images.fibre2fashion.com]

- 7. fenner.com [fenner.com]

- 8. About - MICHELIN ResiCare [resicare.michelin.com]

- 9. thebrakereport.com [thebrakereport.com]

- 10. Fenner Drives Portal [fenner.com]

- 11. maxwellfabrics.com [maxwellfabrics.com]

- 12. universalgripco.com [universalgripco.com]

- 13. testresources.net [testresources.net]

- 14. ASTM D751 Coated Fabric Tensile Testing - ADMET [admet.com]

- 15. webstore.ansi.org [webstore.ansi.org]

- 16. Technological Leadership | Michelin [michelin.com]

- 17. blogit.michelin.io [blogit.michelin.io]

Methodological & Application

Application Notes and Protocols for the Synthesis of Styrene-Butadiene Rubber (SBR) from Bio-Based Butadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styrene-butadiene rubber (SBR) is a versatile synthetic elastomer with widespread applications, most notably in the manufacturing of tires, footwear, and industrial goods.[1] Traditionally, the butadiene monomer used in SBR synthesis is derived from fossil fuels. However, growing environmental concerns and the need for sustainable alternatives have spurred research into the production of butadiene from renewable biomass resources. This document provides detailed application notes and protocols for the synthesis of SBR using bio-based butadiene, covering production pathways for the monomer, polymerization techniques, and characterization of the resulting bio-SBR.

Section 1: Production of Bio-Based Butadiene

The synthesis of bio-based butadiene can be achieved through various pathways, primarily from bio-ethanol or sugars derived from biomass.

Catalytic Conversion of Bio-ethanol to Butadiene

One of the most explored routes for bio-based butadiene production is the catalytic conversion of bio-ethanol. This process can be carried out in a single step or multiple steps.

1.1.1. The Ostromislensky and Lebedev Processes

The Ostromislensky process involves a sequence of two catalytic reactions.[2] In the first reactor, ethanol is partially converted to acetaldehyde via a dehydrogenation reaction, often using a Cu/SiO2 catalyst.[2] The subsequent conversion to butadiene occurs in a second reactor from a mixture of ethanol and acetaldehyde, utilizing a catalyst such as silica-supported tantalum oxide.[2] The Lebedev process, on the other hand, aims for a direct, one-step conversion of ethanol to butadiene over a multifunctional catalyst.

Catalyst Systems and Performance

Several catalyst systems have been investigated for the conversion of ethanol to butadiene, with varying degrees of success in terms of conversion and selectivity.

| Catalyst System | Reaction Temperature (°C) | Ethanol Conversion (%) | Butadiene Selectivity (%) | Reference |

| 1%Ag/4%ZrO2/SiO2-SBA-16 | 325 | 99 | 71 | [3] |

| 1Ag/10ZrO2/SiO2 | 320 | 48 | 73 | [4] |

| ZnO/γ-Al2O3 | 350 | up to 47 | 80 | [5] |

| Ta2O3 on ordered mesoporous silica | 350 | up to 47 | 80 | [5] |

| MgO:SiO2 with CuO, ZnO, or Ag | 350 | - | - | [5] |

1.1.2. The BioButterfly™ Project

A notable industrial initiative is the BioButterfly™ project, which has made significant strides in producing bio-based butadiene from bioethanol.[2] This project has successfully produced polymer-grade bio-butadiene that has been used to synthesize styrene-butadiene rubber (SBR).[2]

Production from Sugars

Another promising route involves the conversion of sugars, such as glucose and xylose from biomass, into butadiene. This multi-step process typically involves the conversion of sugars to furfural, then to tetrahydrofuran (THF), and finally, the dehydra-decyclization of THF to butadiene.[3] This pathway has demonstrated high selectivity for butadiene, exceeding 95%, utilizing novel phosphorous-based all-silica zeolite catalysts.[3]

Fermentation Route

Direct bioproduction of butadiene from biomass resources through fermentation is an emerging technology. Research has demonstrated the successful engineering of Escherichia coli to produce butadiene directly from glucose.[6] This was achieved by establishing a synthetic pathway combining a muconic acid-producing pathway with a modified enzyme, ferulic acid decarboxylase, to convert muconic acid to butadiene.[6]

Section 2: Synthesis of Bio-SBR

Once high-purity bio-based butadiene is obtained, it can be copolymerized with styrene to produce bio-SBR. The two primary industrial methods for SBR synthesis are emulsion polymerization and solution polymerization.[7][8]

Emulsion Polymerization of Bio-SBR

Emulsion polymerization is the most common method for producing SBR, where the monomers are emulsified in water with a surfactant and a water-soluble initiator.[7] This process can be carried out under "hot" or "cold" conditions.

Diagram: Emulsion Polymerization Workflow

Caption: Workflow for emulsion polymerization of bio-SBR.

Experimental Protocol: Laboratory-Scale Cold Emulsion Polymerization of Bio-SBR

This protocol outlines a typical batch process for synthesizing cold emulsion bio-SBR.

Materials and Reagents:

-

Bio-based 1,3-Butadiene (polymerization grade)

-

Styrene (inhibitor removed)

-

Deionized water

-

Emulsifier (e.g., sodium dodecyl sulfate - SDS)

-

Initiator system (redox initiator for cold polymerization, e.g., p-menthane hydroperoxide and a reducing agent)

-

Chain Transfer Agent (CTA) (e.g., tert-dodecyl mercaptan, t-DM) to control molecular weight[9]

-

Terminator solution (e.g., dithiocarbamate hydrochloride)[10]

Procedure:

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is used.

-

Aqueous Phase Preparation: The reactor is charged with deionized water and the emulsifier. The solution is stirred and purged with nitrogen for at least 30 minutes to remove dissolved oxygen.

-

Monomer and CTA Addition: The chain transfer agent is mixed with the styrene monomer. This mixture and the chilled bio-based 1,3-butadiene monomer are then charged to the reactor.

-

Emulsification: The mixture is stirred vigorously to form a stable emulsion.

-

Initiation: The reactor is cooled to the desired reaction temperature (e.g., 5-10°C for cold SBR). The initiator system components are then added to begin the polymerization.

-

Polymerization: The reaction is allowed to proceed under a nitrogen atmosphere with continuous stirring. The temperature is maintained by the jacketed cooling system. The reaction progress can be monitored by measuring the solid content.

-

Termination: When the desired monomer conversion is reached (typically 60-70% to limit gel formation), the terminator solution is added to quench the polymerization.[7][10]

-

Post-Reaction Processing:

-

Unreacted monomers are removed by steam stripping.

-

The latex is coagulated by adding a salt solution (e.g., NaCl) or an acid.

-

The coagulated rubber crumbs are washed with water to remove residual emulsifiers and salts.

-

The washed bio-SBR is dried in an oven at a moderate temperature (e.g., 60-70°C) to a constant weight.

-

Typical Reaction Parameters for Emulsion Polymerization of SBR

| Parameter | "Hot" Emulsion SBR | "Cold" Emulsion SBR | Reference |

| Temperature | 50-70°C | 5-10°C | [9][11] |

| Initiator | Potassium persulfate (KPS) | Redox system (e.g., organic hydroperoxide and a reducing agent) | [9][11] |

| Monomer Conversion | - | Typically stopped at 60-70% | [7] |

Solution Polymerization of Bio-SBR

Solution polymerization offers better control over the polymer's microstructure and molecular weight distribution, leading to SBR with different properties compared to emulsion SBR. This process is carried out in an organic solvent using an organometallic initiator.

Diagram: Solution Polymerization Workflow

Caption: Workflow for solution polymerization of bio-SBR.

Experimental Protocol: Laboratory-Scale Solution Polymerization of Bio-SBR

This protocol requires stringent anhydrous and anaerobic conditions due to the high reactivity of the organolithium initiator.

Materials and Reagents:

-

Bio-based 1,3-Butadiene (purified and dried)

-

Styrene (purified and dried)

-

Anhydrous organic solvent (e.g., hexane or cyclohexane)

-

Organolithium initiator (e.g., n-butyllithium, n-BuLi)

-

Polar modifier (optional, e.g., tetrahydrofuran - THF) to control microstructure

-

Terminating agent (e.g., methanol)

Procedure:

-

Reactor Preparation: A glass reactor is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

-

Solvent and Monomer Charging: The anhydrous solvent is transferred to the reactor via a cannula. The purified styrene and bio-based butadiene are then added.

-

Initiation: The reactor contents are brought to the desired polymerization temperature. The organolithium initiator is then added via syringe to start the polymerization.

-

Polymerization: The reaction proceeds under an inert atmosphere with stirring. The temperature is controlled using a water bath or a cooling system. The viscosity of the solution will increase as the polymerization progresses. The reaction time typically ranges from 1 to 4 hours.[2]

-

Termination: The polymerization is terminated by adding a small amount of a proton-donating substance like methanol.

-

Product Recovery: The polymer is precipitated by adding the polymer solution to a non-solvent (e.g., isopropanol or ethanol).

-

Drying: The precipitated bio-SBR is collected by filtration and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Typical Reaction Parameters for Solution Polymerization of SBR

| Parameter | Typical Range | Reference |

| Temperature | -10 to 150°C | [8] |

| Solvent | Hexane, Cyclohexane | [8] |

| Initiator | Organolithium (e.g., n-BuLi) | [8] |

| Monomer Concentration | 5-35 wt% | [12] |

| Reaction Time | 1-4 hours | [2] |

Section 3: Characterization of Bio-SBR

The properties of the synthesized bio-SBR must be characterized to ensure it meets the required specifications for its intended application.

Key Characterization Techniques

| Property | Technique(s) | Information Obtained |

| Molecular Weight and Distribution | Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |

| Microstructure | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) | Styrene content, vinyl content (1,2-addition vs. 1,4-addition of butadiene), and distribution of monomer units.[9][13] |

| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Glass transition temperature (Tg), melting temperature (if any), and thermal stability. |

| Mechanical Properties | Tensile Testing, Dynamic Mechanical Analysis (DMA) | Tensile strength, elongation at break, modulus, hardness, and viscoelastic properties (storage modulus, loss modulus, tan delta).[14] |

Comparative Properties of SBR

While extensive data on the direct comparison of bio-SBR with fossil-based SBR under identical synthesis and testing conditions is still emerging, the goal of bio-based SBR production is to achieve properties that are comparable or superior to its conventional counterpart. The properties are highly dependent on the polymerization method and recipe.

| Property | Emulsion SBR (e-SBR) | Solution SBR (s-SBR) |

| Microstructure Control | Less control, more branched | High control, more linear |

| Molecular Weight Distribution | Broader | Narrower |

| Rolling Resistance (in tires) | Higher | Lower (better fuel economy) |

| Wet Grip (in tires) | Good | Excellent |

| Abrasion Resistance | Good | Excellent |

| Processing | Generally easier | Can be more challenging |

Conclusion

The synthesis of styrene-butadiene rubber from bio-based butadiene represents a significant step towards a more sustainable polymer industry. The production of bio-butadiene from renewable resources like ethanol and sugars is becoming increasingly viable through advancements in catalysis and biotechnology. The subsequent polymerization of this bio-monomer with styrene using established emulsion and solution techniques can yield bio-SBR with properties comparable to those of petroleum-derived SBR. The detailed protocols and characterization methods outlined in this document provide a foundation for researchers and scientists to explore and optimize the production of bio-based elastomers for a wide range of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. globallcadataaccess.org [globallcadataaccess.org]

- 3. theses.enscm.fr [theses.enscm.fr]

- 4. americanchemistry.com [americanchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Analytical Method for Determination of Microstructure of SBR and SBR Content in Blended Rubber Composites Using Pyrolytic Technique -Elastomers and Composites | 학회 [koreascience.kr]

- 10. CN102585095A - Preparation method of emulsion-polymerized styrene butadiene rubber - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

Application Notes and Protocols for the Enzymatic Recycling of PET Plastic Waste in Fiber Production

These application notes provide a detailed protocol for the enzymatic recycling of post-consumer Polyethylene Terephthalate (PET) plastic waste and its subsequent conversion into recycled polyester fibers. This process offers a sustainable alternative to traditional mechanical recycling, yielding high-purity monomers for the production of quality textiles.

Overview of the Enzymatic PET Recycling Workflow

The enzymatic recycling of PET into fibers involves a four-stage process:

-

Pretreatment of PET Waste: This stage prepares the plastic for enzymatic degradation by cleaning it and reducing its crystallinity, which is a major barrier to enzymatic action.

-

Enzymatic Hydrolysis: PET is depolymerized into its constituent monomers, terephthalic acid (TPA) and ethylene glycol (EG), using specific enzymes.

-

Purification of Monomers: The TPA and EG are separated from the reaction mixture and purified to a high degree to ensure the quality of the final recycled PET (rPET).

-

Re-polymerization and Fiber Spinning: The purified monomers are repolymerized to produce rPET polymer, which is then melt-spun into polyester fibers.

Experimental Protocols

Pretreatment of PET Plastic Waste

This protocol describes the chemical pretreatment of shredded PET flakes to reduce their crystallinity, thereby enhancing the efficiency of enzymatic hydrolysis.

Materials:

-

Shredded post-consumer PET flakes (1-5 mm)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl) for neutralization

-

Beakers and magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Protocol:

-

Wash the shredded PET flakes thoroughly with deionized water to remove any surface contaminants and dry them at 60°C for 4 hours.

-

Prepare a 10 M NaOH solution in a beaker.

-

Immerse the dried PET flakes in the 10 M NaOH solution at a solid-to-liquid ratio of 1:10 (w/v).

-

Stir the mixture at room temperature (25°C) for 24 hours.

-

After incubation, filter the PET flakes and wash them extensively with deionized water until the pH of the filtrate is neutral. A final rinse with a dilute HCl solution can be used for complete neutralization, followed by a final wash with deionized water.

-

Dry the pretreated PET flakes in an oven at 60°C overnight.

-

The pretreated PET is now ready for enzymatic hydrolysis.

Enzymatic Hydrolysis of Pretreated PET

This protocol details the enzymatic degradation of pretreated PET into terephthalic acid (TPA) and ethylene glycol (EG) using PETase and MHETase enzymes.

Materials:

-

Pretreated PET flakes

-

Recombinant PETase and MHETase enzymes

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Incubator shaker

-

Centrifuge

Protocol:

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0).

-

Add the pretreated PET flakes to the buffer at a concentration of 50 g/L.

-

Add PETase and MHETase to the reaction mixture. The optimal enzyme concentration may vary, but a starting point of 1 µM for each enzyme is recommended.[1]

-

Incubate the reaction mixture at 30°C with constant shaking at 150 rpm for 48-96 hours.

-

After the incubation period, terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzymes.

-